molecular formula C9H8F2O3 B6317079 2,3-Difluoro-4,5-dimethoxybenzaldehyde CAS No. 172657-04-4

2,3-Difluoro-4,5-dimethoxybenzaldehyde

Cat. No.: B6317079
CAS No.: 172657-04-4
M. Wt: 202.15 g/mol
InChI Key: FMRKIWKURWEJCE-UHFFFAOYSA-N
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Description

2,3-Difluoro-4,5-dimethoxybenzaldehyde (CAS: 172657-04-4; MF: C₉H₈F₂O₃; MW: 202.16) is a fluorinated aromatic aldehyde featuring fluorine atoms at positions 2 and 3 and methoxy groups at positions 4 and 5 on the benzaldehyde ring. It is synthesized as a high-purity (95%) compound, primarily used as a synthetic precursor in organic chemistry and pharmacological research . Its unique substitution pattern confers distinct electronic and steric properties, making it valuable for designing bioactive molecules and functional materials.

Properties

IUPAC Name

2,3-difluoro-4,5-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRKIWKURWEJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4,5-dimethoxybenzaldehyde typically involves the fluorination of 4,5-dimethoxybenzaldehyde. One common method includes the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products:

Scientific Research Applications

2,3-Difluoro-4,5-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,3-Difluoro-4,5-dimethoxybenzaldehyde with key analogs, highlighting structural differences and applications:

Compound Name CAS Number Molecular Formula Substituents (Positions) Purity Key Applications Notable Properties/Findings
This compound 172657-04-4 C₉H₈F₂O₃ F:2,3; OMe:4,5 95% Synthetic precursor, drug design High reactivity in nucleophilic substitutions
3,5-Difluoro-2,4-dihydroxybenzaldehyde 209541-27-5 C₇H₄F₂O₄ F:3,5; OH:2,4 95% Antioxidant research Enhanced acidity due to hydroxyl groups
2,6-Difluoro-3,5-dimethoxybenzaldehyde 1890954-24-1 C₉H₈F₂O₃ F:2,6; OMe:3,5 95% Material science Meta-fluorine substitution alters electronic effects
4-Hydroxy-3,5-dimethoxybenzaldehyde 134-96-3 C₉H₁₀O₄ OH:4; OMe:3,5 ≥98% Pharma, cosmetics, radioprotection Natural origin (Artemisia annua); radioprotective effects
3-Iodo-4,5-dimethoxybenzaldehyde 32024-15-0 C₉H₉IO₃ I:3; OMe:4,5 N/A Organic synthesis High polarity; air/light sensitivity

Electronic and Steric Effects

  • Fluorine vs. Hydroxyl/Methoxy Groups : Fluorine’s electronegativity introduces strong electron-withdrawing effects, enhancing the aldehyde’s electrophilicity compared to hydroxyl-containing analogs like 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde). This makes fluorinated derivatives more reactive in cross-coupling reactions .
  • Methoxy vs.

Physicochemical Properties

  • Fluorinated analogs likely have lower melting points due to reduced molecular symmetry and weaker intermolecular forces.
  • Solubility : Fluorine and methoxy groups balance hydrophobicity and polarity, rendering This compound soluble in polar aprotic solvents (e.g., DMF, DMSO), critical for synthetic applications .

Biological Activity

2,3-Difluoro-4,5-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde with potential significance in medicinal chemistry. Its biological activity has garnered interest due to its structural features that may influence interactions with biological targets, particularly in the context of neuropharmacology and receptor binding.

Chemical Structure and Properties

The compound possesses the following chemical structure:

  • Chemical Formula : C10H10F2O3
  • Molecular Weight : 220.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system (CNS). It has been suggested that the compound may act as a ligand for dopamine receptors, particularly the D2 subtype. This interaction is significant as it can influence dopaminergic signaling pathways that are crucial in various neuropsychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit high-affinity binding to dopamine D2 receptors. For instance, compounds synthesized from this aldehyde have shown up to five times greater potency than their non-fluorinated counterparts in inhibiting [^3H]spiperone binding to D2 receptors. This suggests a promising role for these compounds in the development of imaging agents for positron emission tomography (PET) studies targeting dopaminergic pathways .

Case Study: Dopamine Receptor Binding

A specific study evaluated several substituted benzamides derived from this compound. The results indicated:

CompoundBinding Affinity (Ki, nM)Selectivity for D2
Parent Benzamide50High
Fluoropropyl Analog10Very High
Fluoroethyl Analog15High

These findings highlight the enhanced binding affinity and selectivity conferred by the fluorinated substituents .

Toxicological Profile

Preliminary assessments of the toxicological profile indicate that while this compound exhibits significant biological activity, it also requires careful evaluation regarding its safety and potential side effects. Toxicity studies are essential to determine safe dosage levels and any adverse effects associated with prolonged exposure or high concentrations.

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